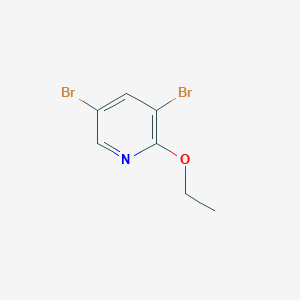

3,5-Dibromo-2-ethoxypyridine

Description

Overview of Pyridine (B92270) Chemistry and Halogenated Pyridines

Pyridine (C₅H₅N) is a fundamental heterocyclic organic compound, structurally analogous to benzene (B151609) but with one methine group replaced by a nitrogen atom. vedantu.comwikipedia.orgbyjus.com This substitution makes the six-membered ring aromatic and imparts distinct properties. wikipedia.orgnumberanalytics.com The nitrogen atom's lone pair of electrons does not participate in the aromatic system, rendering pyridine a weak base and a good ligand in coordination chemistry. vedantu.comwikipedia.orgbyjus.com Its reactivity is characterized by electrophilic substitution, which occurs preferably at the 3-position, and nucleophilic substitution, which favors the 2- and 4-positions. slideshare.net

Halogenated pyridines are a class of pyridine derivatives where one or more hydrogen atoms on the ring are replaced by halogen atoms. eurekalert.org These compounds are valuable starting materials in a wide array of organic syntheses. eurekalert.org The presence of halogen atoms, particularly in an electron-deficient ring like pyridine, makes them susceptible to nucleophilic substitution reactions. eurekalert.org This reactivity allows for the construction of highly substituted pyridine derivatives that are otherwise difficult to synthesize directly from the parent pyridine molecule. eurekalert.org The synthesis of halogenated pyridines can be challenging, often requiring harsh conditions for direct halogenation of the pyridine ring or employing multi-step strategies involving pyridine N-oxides or designed phosphine (B1218219) reagents to achieve regioselectivity. mountainscholar.orgnih.gov

Significance of Brominated Pyridine Derivatives in Organic Synthesis and Medicinal Chemistry

Among halogenated pyridines, brominated derivatives are particularly significant as versatile intermediates. The carbon-bromine bond serves as a reactive site for various transformations, most notably cross-coupling reactions like the Suzuki and Stille reactions, and nucleophilic substitutions. chemimpex.comfishersci.se For instance, 3,5-dibromopyridine (B18299) can be selectively functionalized through lithiation or Pd(0)-catalyzed cross-coupling reactions to create more complex molecular architectures. fishersci.se

The pyridine scaffold is a prevalent motif in numerous FDA-approved drugs and biologically active compounds, highlighting its importance in medicinal chemistry. rsc.org Brominated pyridines serve as key precursors in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchempanda.com For example, 2-bromopyridine (B144113) is an intermediate in the production of antimalarial drugs, while 4-bromopyridine (B75155) is used in the manufacture of the prostate cancer drug abiraterone. chempanda.com The related compound, 3,5-Dibromo-2-methoxypyridine, is utilized in the development of novel drug candidates, including antimicrobial and anti-cancer agents, as well as in the formulation of pesticides and herbicides. chemimpex.com This utility underscores the value of the dibromo-alkoxypyridine framework in creating molecules with significant biological and commercial applications.

Contextualization of 3,5-Dibromo-2-ethoxypyridine within Alkoxypyridine Research

Alkoxypyridines, characterized by an alkoxy group (-OR) attached to the pyridine ring, are important compounds found in pharmaceutical agents, electronic materials, and liquid crystals. arkat-usa.org The alkoxy group can influence the electronic properties and reactivity of the pyridine ring. Research into alkoxypyridines includes the development of efficient synthetic methods, such as the reaction of chloropyridines with alcohols or the O-alkylation of pyridones. researchgate.netclockss.org A facile method for synthesizing various bromo-2-alkoxypyridines involves the reaction of bromo-substituted 2-pyridones with alkyl halides in the presence of silver carbonate. clockss.org

This compound is a specific example within this class. Its synthesis can be envisioned through several routes. One potential pathway involves the O-alkylation of 3,5-dibromo-2-pyridinol (also known as 3,5-dibromo-2-hydroxypyridine). cookechem.comambeed.com Another approach, demonstrated in the total synthesis of the alkaloids erchinine A and B, involves a sequence starting from 2,5-dibromopyridine (B19318). acs.orgacs.org In this synthesis, a nucleophilic aromatic substitution with sodium methoxide, followed by a lithium-halogen exchange and subsequent ethylation, was used to construct a related ethyl-methoxypyridine intermediate. acs.orgacs.org This highlights how the bromine atoms on the pyridine ring facilitate regioselective functionalization to build complex molecular structures. The reaction of other bromo-ethoxypyridines, such as 3-bromo-2-ethoxypyridine (B180952) and 5-bromo-2-ethoxypyridine, has been shown to yield 3,5-dibromo-2-hydroxypyridine (B76924) under certain conditions, indicating the dynamic reactivity of these systems. researchgate.net The presence of both the reactive bromine atoms and the ethoxy group makes this compound a useful building block for creating highly functionalized pyridine derivatives for various research applications. arkat-usa.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWHLTABSSSGTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652057 | |

| Record name | 3,5-Dibromo-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856852-69-2 | |

| Record name | 3,5-Dibromo-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3,5 Dibromo 2 Ethoxypyridine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring System

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient. The reaction typically proceeds via a two-step addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. tcichemicals.comresearchgate.net

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack compared to a benzene (B151609) ring. However, for SNAr to occur readily, the ring is typically activated by strong electron-withdrawing groups (EWGs) in the ortho and/or para positions to the leaving group. tcichemicals.comresearchgate.net In 3,5-Dibromo-2-ethoxypyridine, the primary activating feature is the ring nitrogen itself. The bromine atoms serve as leaving groups.

This electron-donating nature deactivates the ring towards nucleophilic aromatic substitution. While the pyridine nitrogen withdraws electron density, the ethoxy group counteracts this effect, making the formation of the negatively charged Meisenheimer intermediate less favorable compared to a pyridine ring bearing electron-withdrawing substituents. researchgate.net Therefore, the ethoxy group significantly tempers the reactivity of the C3 and C5 bromine atoms in SNAr reactions.

The generally accepted mechanism for SNAr reactions involves two discrete steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (a bromine atom in this case), forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step as it involves the disruption of the aromatic system. tcichemicals.com

Elimination: The aromaticity is restored by the departure of the leaving group (bromide ion).

For this compound, a nucleophile (Nu⁻) could attack either the C3 or C5 position. The stability of the resulting Meisenheimer complex intermediate is key to the reaction's feasibility. The negative charge in the intermediate is delocalized over the ring, and its stabilization is enhanced by the electronegative nitrogen atom.

Recent computational and kinetic studies have provided evidence that for some substrates, particularly with less effective leaving groups or less activated rings, the SNAr reaction may proceed through a concerted mechanism, where the C-Nu bond formation and C-Br bond cleavage occur in a single step, avoiding a discrete intermediate. researchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For dihalogenated substrates like this compound, these reactions offer a pathway to selective functionalization.

These reactions share a common catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgresearchgate.netlibretexts.org The reactivity and regioselectivity of cross-coupling on dihalopyridines depend on the catalyst, ligands, and the electronic and steric environment of the carbon-halogen bonds. acs.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. tcichemicals.comlibretexts.org In related systems like 2,3,5-trichloropyridine, Suzuki coupling occurs regioselectively at the C2 position, which is most activated by the ring nitrogen. nih.gov For 3,5-dibromo systems, selective mono-arylation is often achievable. Studies on 3,4,5-tribromo-2,6-dimethylpyridine show a predictable order of substitution, highlighting the potential for controlled functionalization. beilstein-journals.org It is expected that the C5-Br would be more reactive than the C3-Br due to greater activation from the pyridine nitrogen.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 90 | 5-Bromo-2-ethoxy-3-phenylpyridine | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 5-Bromo-2-ethoxy-3-(4-methoxyphenyl)pyridine | 91 |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 5-Bromo-2-ethoxy-3-(thiophen-2-yl)pyridine | 78 |

Stille Coupling: This reaction utilizes organotin reagents. wikipedia.orgharvard.edu The Stille reaction is known for its tolerance of a wide range of functional groups. libretexts.org The general mechanism is similar to Suzuki coupling. wikipedia.org Additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.eduorganic-chemistry.org Regioselectivity in the Stille coupling of the related 3,5-dibromo-2-pyrone has been studied, providing a model for predicting behavior in other dibrominated heterocycles.

Table 2: Illustrative Conditions for Stille Coupling of this compound

| Entry | Coupling Partner | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | LiCl | Toluene | 110 | 5-Bromo-2-ethoxy-3-phenylpyridine | 88 |

| 2 | 2-(Tributylstannyl)furan | Pd₂(dba)₃ (2) / P(2-furyl)₃ (8) | CuI | NMP | 80 | 3-(Furan-2-yl)-5-bromo-2-ethoxypyridine | 92 |

| 3 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | THF | 65 | 5-Bromo-2-ethoxy-3-vinylpyridine | 75 |

Negishi Coupling: This reaction employs organozinc reagents, which are generally more reactive than organoboron or organotin compounds, often allowing for milder reaction conditions. researchgate.netwikipedia.org The reaction is known for its broad scope and high functional group tolerance, including its effectiveness in forging linkages to heteroarenes. researchgate.netnih.gov

Table 3: Illustrative Conditions for Negishi Coupling of this compound

Direct C-H activation has become a powerful strategy for molecular functionalization, avoiding the need for pre-functionalized substrates. bohrium.com In this compound, the only remaining C-H bond on the pyridine ring is at the C4 position.

Functionalization of C-H bonds distal to the pyridine nitrogen (i.e., C3, C4, and C5) is challenging but has seen significant progress. nih.gov Research has shown that C-H arylation and olefination can be achieved at the C5 position of 2-alkoxypyridines. researchgate.netnih.gov These transformations often rely on palladium catalysis and are guided by the electronic and steric properties of the substrate. While the C3 and C5 positions in the target molecule are occupied by bromine, these studies indicate the inherent reactivity of these positions in 2-alkoxypyridine systems.

The direct functionalization of the C4-H bond in this compound would represent a significant challenge. Such transformations typically require specific directing groups or highly specialized catalytic systems to overcome the inherent low reactivity of the C4 position in pyridines. researchgate.net

Ligand Effects and Catalyst Design for Selective Transformations

The presence of two distinct carbon-bromine bonds (at C3 and C5) on the this compound ring presents a significant challenge and opportunity for regioselective functionalization through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. The design of the catalyst system, particularly the choice of ligand, is paramount in controlling which bromine atom undergoes oxidative addition to the metal center, thereby directing the regiochemical outcome.

The C-Br bonds at the C3 and C5 positions exhibit different electronic and steric environments. The C3 position is ortho to the electron-donating ethoxy group, making it sterically more hindered and potentially electronically different from the C5 position. Catalyst and ligand design can exploit these subtle differences.

Key Principles in Catalyst and Ligand Design:

Steric Hindrance: Bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) on the palladium catalyst can sterically favor oxidative addition at the less hindered C5 position. Conversely, smaller ligands might allow for reaction at the more hindered C3 site.

Electronic Effects: The electron density at the carbon atoms attached to the bromines influences the rate of oxidative addition. Electron-rich ligands can enhance the reactivity of the palladium center, potentially overcoming the activation barrier for less reactive C-Br bonds. In some cases, electron-deficient ligands can facilitate selective oxidative addition at the more electron-rich C-Br bond. For instance, in a study on N-(3,5-Dibromo-2-pyridyl)piperazines, an electron-deficient ligand facilitated the selective reaction at the C2-Br bond, which was slightly more negatively charged researchgate.net.

Catalyst Control: The choice of palladium precursor and the specific ligands can switch the preferred site of reaction. For example, in the Sonogashira coupling of diiodopurines, catalysts with monodentate ligands like Pd(PPh₃)₄ favored reaction at the C2 position, while catalysts with bidentate or electron-rich monodentate ligands switched the selectivity to the C8 position rsc.org. This principle of catalyst control is directly applicable to achieving selectivity with this compound.

Illustrative Data on Ligand/Catalyst Effects in Selective Cross-Coupling of Dihalopyridines:

| Catalyst System | Substrate Type | Observed Regioselectivity | Rationale |

|---|---|---|---|

| Pd(PPh₃)₄ | Dihalo-heteroaryl | Often favors the more electronically activated or less sterically hindered position rsc.org. | Standard, moderately bulky ligand. |

| Pd₂(dba)₃ / Bulky Phosphine (e.g., PCy₃) | 2,4-Dibromopyridine | Preferential coupling at the C2 position researchgate.net. | The combination of catalyst precursor and bulky, electron-rich ligand enhances reactivity at a specific site. |

| Pd(OAc)₂ / Electron-deficient ligand | Dihalo-heteroaryl | Can favor oxidative addition at the more electron-rich C-X bond researchgate.net. | Electronic tuning of the catalyst center. |

| Pd/CeO₂ (Heterogeneous) | 2,4-Dibromopyridine | Preferential coupling at the atypical C4 position researchgate.net. | Surface effects of the heterogeneous catalyst alter the reaction mechanism compared to homogeneous catalysts. |

For this compound, a systematic screening of palladium catalysts with various phosphine ligands (e.g., PPh₃, PCy₃, XPhos) or NHC ligands would be necessary to determine the optimal conditions for selective mono-functionalization at either the C3 or C5 position.

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile, readily participating in N-oxidation and N-alkylation reactions.

N-Oxidation: this compound can be converted to its corresponding N-oxide, this compound-N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide (H₂O₂) and an acid like acetic acid chemtube3d.com. A patented method for the synthesis of the related 3,5-dibromopyridine-N-oxide utilizes hydrogen peroxide in trifluoroacetic acid, achieving high yields google.com. This method would likely be effective for the 2-ethoxy derivative as well.

N-Alkylation: The pyridine nitrogen can attack alkyl halides (e.g., methyl iodide, benzyl bromide) to form quaternary pyridinium salts. This is a classic Sₙ2 reaction where the nitrogen acts as the nucleophile. The reaction would yield a salt such as 1-methyl-3,5-dibromo-2-ethoxypyridinium iodide. The rate of this reaction is influenced by the steric hindrance around the nitrogen and the electronic properties of the ring.

The formation of an N-oxide or a quaternary salt dramatically alters the reactivity of the pyridine ring.

Reactivity of this compound-N-oxide: The N-oxide group is a unique functionality. The formally positive nitrogen atom strongly withdraws electron density from the ring, while the negatively charged oxygen atom can donate electron density back into the ring via resonance, particularly to the C2 and C4 positions chemtube3d.comalmerja.com. This has two major consequences:

Activation for Electrophilic Substitution: The N-oxide is more reactive toward electrophiles than the parent pyridine because the oxygen atom's electron donation outweighs the nitrogen's inductive withdrawal . Nitration of 3,5-dibromopyridine-N-oxide, for example, yields the 4-nitro derivative researchgate.net. By analogy, the nitration of this compound-N-oxide would be expected to occur at the C4 position, as the C2 and C6 positions are already influenced by the ethoxy group. However, a study on 3-bromo-5-methoxypyridine-N-oxide showed that nitration occurred at the 6-position, indicating a complex interplay of directing effects researchgate.net.

Activation for Nucleophilic Substitution: The N-oxide group activates the C2 and C4 positions for nucleophilic attack, often after activation of the oxygen atom with a reagent like phosphorus oxychloride (POCl₃) almerja.com.

Reactivity of N-Alkyl-3,5-dibromo-2-ethoxypyridinium Salts: The formation of a quaternary pyridinium salt renders the ring extremely electron-deficient. The positive charge on the nitrogen atom strongly activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. In this specific molecule, the C2 position is already substituted, leaving the C6 and C4 positions as potential sites for attack by nucleophiles like alkoxides, amines, or cyanide. This increased electrophilicity makes the pyridinium salt a valuable intermediate for introducing nucleophiles onto the pyridine core.

Transformations of the Ethoxy Group

The ethoxy group at the C2 position of the this compound ring is a key functional handle that can undergo several important transformations. These reactions primarily involve the cleavage of the ethyl-oxygen bond or the entire carbon-oxygen bond, leading to the formation of new functional groups at the 2-position. Such transformations are crucial for the further derivatization of the pyridine core.

The C-O bond of the ethoxy group in 2-alkoxypyridines is susceptible to cleavage under various conditions, leading to the formation of 2-hydroxypyridines (which exist in equilibrium with their 2-pyridone tautomers) or enabling interconversion to N-alkylated pyridones.

One of the most fundamental transformations is the complete cleavage of the ether to yield 3,5-Dibromo-2-hydroxypyridine (B76924). This reaction is typically achieved using strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃). The mechanism involves protonation or coordination to the ether oxygen, followed by nucleophilic attack on the ethyl group by a bromide ion, resulting in the formation of the pyridone and ethyl bromide.

In addition to complete cleavage, the alkoxy group can undergo rearrangement. Modern synthetic methods have been developed for the O-to-N-alkyl migration of 2-alkoxypyridines. These reactions represent an important interconversion, transforming the O-alkyl ether isomer into the more thermodynamically stable N-alkyl pyridone isomer. This transformation can be promoted by various catalysts. For instance, a cationic Iridium(I) complex has been shown to effectively catalyze the O-to-N migration of secondary alkyl groups in 2-alkoxypyridines via C-O bond cleavage. acs.orgnih.govresearchgate.net Similarly, Lewis acids like lithium iodide have been used to promote the O- to N-alkyl migration for benzylic, allylic, and propargylic groups under solvent-free conditions. nih.govsemanticscholar.orgacs.org While these examples often use specific alkyl groups, the principle demonstrates a key reactivity pattern for the 2-alkoxypyridine scaffold. This isomerization is valuable because the direct N-alkylation of 2-pyridones often yields a mixture of N- and O-alkylated products, making the isomerization of the pure O-alkylated starting material an effective alternative route to the desired N-alkyl product. nih.gov

| Transformation Type | Reagents/Catalyst | Product | Mechanism/Notes |

|---|---|---|---|

| Ether Cleavage | HBr or BBr₃ | 3,5-Dibromo-2-hydroxypyridine | Acid-catalyzed nucleophilic substitution (SN2) on the ethyl group. |

| O-to-N Alkyl Migration | Cationic Ir(I) Complex | N-Ethyl-3,5-dibromo-2-pyridone | Transition-metal catalyzed C-O bond cleavage and subsequent N-alkylation. acs.orgnih.gov |

| O-to-N Alkyl Migration | Lithium Iodide (LiI) | N-Ethyl-3,5-dibromo-2-pyridone | Lewis acid-promoted intermolecular reaction pathway. nih.govsemanticscholar.org |

The ethoxy group plays a significant electronic role in modulating the reactivity of the pyridine ring, particularly in electrophilic aromatic substitution reactions. The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. uoanbar.edu.iquobabylon.edu.iq Electrophilic substitution on an unsubstituted pyridine, when forced under harsh conditions, typically occurs at the C3 position. quimicaorganica.org

The ethoxy group at the C2 position acts as an activating group. Through its oxygen atom, it exerts a strong electron-donating effect via resonance (+R effect), which increases the electron density of the pyridine ring. This effect partially counteracts the deactivating nature of the pyridine nitrogen and the two electron-withdrawing bromine atoms. The resonance donation of electrons from the ethoxy group preferentially increases the electron density at the ortho (C3) and para (C5) positions.

In the case of this compound, the C3 and C5 positions are already substituted with bromine atoms. Therefore, the activating and directing influence of the ethoxy group would primarily manifest by making the ring more susceptible to substitution at the remaining C4 and C6 positions than it would be without the ethoxy group. The introduction of an activating group can make electrophilic substitutions feasible under conditions where they would otherwise not proceed. pearson.comyoutube.com The ultimate regiochemical outcome of a potential substitution would depend on the complex interplay between the directing effects of the ethoxy group (activating), the two bromine atoms (deactivating, ortho-/para-directing), and the pyridine nitrogen (deactivating, meta-directing).

| Reaction Type | Electronic Effect of Ethoxy Group | Predicted Influence on Reactivity |

|---|---|---|

| Electrophilic Aromatic Substitution | +R (Resonance Donation), -I (Inductive Withdrawal) | Activates the electron-deficient pyridine ring, increasing overall reactivity. Directs incoming electrophiles to C3 and C5 (blocked), potentially enabling substitution at C4 or C6. |

| Nucleophilic Aromatic Substitution | +R (Resonance Donation) | May decrease reactivity by increasing electron density on the ring, making it less susceptible to attack by nucleophiles. |

Derivatives and Analogues of 3,5 Dibromo 2 Ethoxypyridine

Structural Modifications and Substituent Effects

The reactivity of the 3,5-dibromo-2-ethoxypyridine core can be significantly influenced by altering the substituents on the pyridine (B92270) ring. These modifications can affect the electron density of the ring, the lability of the carbon-halogen bonds, and the steric accessibility of different positions, thereby dictating the outcome of subsequent chemical transformations.

The nature of the halogen atoms at the 3- and 5-positions of the 2-ethoxypyridine (B84967) ring plays a crucial role in the synthetic utility of these compounds. The synthesis of dihalogenated pyridines can be achieved through various methods, including direct halogenation of pyridine precursors or through Sandmeyer-type reactions from aminopyridines.

The reactivity of these dihalo-2-ethoxypyridine analogues in cross-coupling reactions is expected to follow the general trend of C-X bond strength, which is C-I < C-Br < C-Cl < C-F. Consequently, 3,5-diiodo-2-ethoxypyridine would be the most reactive substrate in reactions like Suzuki, Sonogashira, and Negishi couplings, allowing for milder reaction conditions. Conversely, the corresponding dichloro- and difluoro- analogues would be more resistant to oxidative addition, often requiring more active catalyst systems or harsher reaction conditions.

The synthesis of 3,5-difluoro and 3,5-dichloro-2-ethoxypyridine is not extensively documented in publicly available literature, but general methods for the synthesis of fluorinated and chlorinated pyridines suggest pathways involving nucleophilic aromatic substitution on activated pyridine rings or through diazotization of corresponding aminopyridines followed by treatment with appropriate halogenating agents. For instance, the synthesis of 2,5-difluoropyridine has been reported starting from 2,5-dichloropyridine through a halogen exchange reaction. A similar strategy could potentially be applied to a suitably substituted 2-ethoxypyridine precursor. The synthesis of 3,5-diiodo-4-hydroxypyridine has been achieved using 4-hydroxypyridine as a starting material with an in-situ generated iodine source, suggesting a possible route to diiodo-alkoxypyridines.

Table 1: Comparison of Predicted Reactivity of 3,5-Dihalo-2-ethoxypyridine Analogues

| Compound | Halogen (X) | C-X Bond Energy (kJ/mol, approx.) | Predicted Reactivity in Cross-Coupling |

| 3,5-Difluoro-2-ethoxypyridine | F | 484 | Lowest |

| 3,5-Dichloro-2-ethoxypyridine | Cl | 338 | Low |

| This compound | Br | 284 | Moderate |

| 3,5-Diiodo-2-ethoxypyridine | I | 213 | Highest |

Varying the alkoxy group at the 2-position from ethoxy to other analogues such as methoxy (B1213986) or propoxy can influence the steric hindrance around the nitrogen atom and the C-3 position. This can have a subtle but significant effect on the regioselectivity of certain reactions. For instance, in metalation reactions, a bulkier alkoxy group might direct the metalating agent to a less hindered position.

The synthesis of 3,5-dibromo-2-methoxypyridine is well-documented, and it serves as a close analogue for comparative studies. Its physical properties are listed in the table below. The preparation of 3,5-dibromo-2-propoxypyridine and other longer-chain alkoxy derivatives would likely follow similar synthetic routes, involving the reaction of 3,5-dibromo-2-halopyridine with the corresponding sodium alkoxide.

Table 2: Physical Properties of 3,5-Dibromo-2-alkoxypyridine Analogues

| Compound | Alkoxy Group | Molecular Formula | CAS Number | Melting Point (°C) |

| 3,5-Dibromo-2-methoxypyridine | Methoxy | C6H5Br2NO | 13472-60-1 | 46-51 |

| This compound | Ethoxy | C7H7Br2NO | Not available | Not available |

| 3,5-Dibromo-2-propoxypyridine | Propoxy | C8H9Br2NO | Not available | Not available |

Note: "Not available" indicates that the data is not readily found in public chemical databases.

The bromine atoms at the 3- and 5-positions of this compound are key handles for the introduction of a wide variety of functional groups through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a vast array of more complex pyridine derivatives.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Negishi Coupling: Reaction with organozinc reagents to introduce alkyl, aryl, or vinyl groups.

The regioselectivity of these reactions on the 3,5-dibromo scaffold can be influenced by the reaction conditions and the nature of the coupling partners. In some cases, stepwise functionalization can be achieved by exploiting subtle differences in the reactivity of the C3-Br and C5-Br bonds.

Another powerful method for introducing functional groups is through lithiation . Directed ortho-metalation or halogen-metal exchange can generate a lithiated pyridine species, which can then react with a variety of electrophiles to introduce groups such as formyl, carboxyl, silyl, or alkyl groups. For instance, the regioselective lithiation of 3-chloro-2-ethoxypyridine has been demonstrated as a route to 3,4-difunctionalized pyridines, suggesting that similar strategies could be applied to the dibromo analogue.

Synthesis of Advanced Polyfunctionalized Pyridines

Starting from this compound, multi-step synthetic sequences can be devised to construct highly substituted and complex pyridine architectures. By combining the functionalization methods described above, it is possible to introduce different substituents at the 3- and 5-positions in a controlled manner.

For example, a sequential Suzuki-Miyaura coupling could be employed. Under carefully controlled conditions, a monosubstituted product could be isolated. This intermediate could then be subjected to a second, different cross-coupling reaction to introduce a distinct functional group at the remaining bromine-substituted position. Such strategies are crucial for the synthesis of unsymmetrically substituted 3,5-diaryl- or 3-aryl-5-heteroaryl-2-ethoxypyridines.

The synthesis of polyfunctionalized pyridines is of significant interest as these scaffolds are present in many biologically active molecules and functional materials. The ability to precisely control the substitution pattern on the pyridine ring is a key aspect of modern synthetic organic chemistry.

Comparative Analysis of Reactivity and Synthetic Utility with Analogues (e.g., 3,5-Dibromo-2-methoxypyridine)

A comparative analysis of the reactivity of this compound with its close analogue, 3,5-dibromo-2-methoxypyridine, provides insights into the subtle electronic and steric effects of the alkoxy group.

In general, the electronic effects of methoxy and ethoxy groups are very similar, both being electron-donating through resonance. Therefore, a significant difference in the reactivity of the C-Br bonds in cross-coupling reactions is not expected based on electronics alone.

However, the steric bulk of the ethoxy group is slightly larger than that of the methoxy group. This could manifest in several ways:

Reaction Rates: Reactions at the C-3 position might be slightly slower for the ethoxy derivative due to increased steric hindrance.

Regioselectivity: In reactions where there is a choice between two reactive sites, the larger ethoxy group might lead to a higher preference for reaction at the more accessible position.

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Building Block for Complex Molecular Architectures

The strategic placement of functional groups on the pyridine (B92270) ring of 3,5-Dibromo-2-ethoxypyridine makes it an ideal starting material for constructing intricate molecular frameworks.

Precursor for Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. Over 85% of all biologically active chemical entities contain a heterocycle. nih.gov The pyridine scaffold, a nitrogen-containing heterocycle, is a "privileged structure" in drug design, frequently found in a wide range of therapeutic agents. nih.govnih.gov

This compound is a valuable precursor for creating a diverse array of these heterocyclic scaffolds. The bromine atoms can be readily substituted or utilized in cross-coupling reactions to introduce new functionalities, while the ethoxy group can be modified to further alter the molecule's properties. This flexibility allows medicinal chemists to synthesize libraries of novel compounds for screening as potential drug candidates. The ability to modify these heterocyclic structures is crucial for optimizing their biological activity and pharmacokinetic properties. nih.gov

Synthesis of Ligands for Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective formation of chemical bonds. The performance of a transition metal catalyst is highly dependent on the ligands that coordinate to the metal center. These ligands can influence the catalyst's reactivity, selectivity, and stability.

The pyridine nitrogen in this compound can act as a coordination site for transition metals. Furthermore, the bromine atoms provide synthetic handles to introduce other coordinating groups, such as phosphines, creating multidentate ligands. nih.gov The ability to systematically modify the structure of the ligand starting from this compound allows for the fine-tuning of the catalyst's electronic and steric properties, leading to the development of highly efficient and selective catalysts for a wide range of organic transformations. nih.govemory.edumdpi.com

Role in the Construction of Liquid Crystals and Polymers

The rigid, rod-like nature of the pyridine ring makes this compound an excellent building block for the synthesis of liquid crystals and polymers. The bromine atoms can serve as reactive sites for polymerization reactions, leading to the formation of long-chain polymers with defined structures.

The resulting polymers can exhibit liquid crystalline properties, where the molecules show a degree of orientational order. pageplace.detue.nlresearchgate.net This property is essential for applications in displays and optical devices. The ability to incorporate the pyridine unit into the polymer backbone allows for the creation of materials with specific electronic and photophysical properties, making them suitable for use in organic electronics.

| Application Area | Key Feature of this compound | Resulting Products |

| Drug Discovery | Versatile pyridine scaffold with multiple reaction sites. | Diverse libraries of heterocyclic compounds for screening. |

| Transition Metal Catalysis | Pyridine nitrogen for metal coordination and bromine atoms for ligand modification. | Tailor-made ligands for highly selective and active catalysts. |

| Materials Science | Rigid pyridine core and reactive bromine atoms for polymerization. | Liquid crystals and conjugated polymers for electronic and optical applications. |

Contribution to Pharmaceutical and Agrochemical Development

The utility of this compound extends to the development of new pharmaceuticals and agrochemicals, where it serves as a key intermediate in the synthesis of active ingredients.

Intermediate in the Synthesis of Novel Drug Candidates

The synthesis of complex pharmaceutical molecules often involves a multi-step process where a core structure is gradually elaborated. This compound can serve as such a core, or "intermediate," in the synthesis of new drug candidates. Its functional groups allow for the sequential addition of different chemical moieties to build the final, biologically active molecule. For example, it can be a starting point for the synthesis of complex pyridone and pyridopyrimidine structures, which are known to exhibit a range of biological activities, including anticancer properties. mdpi.com

Application in the Formulation of Agrochemicals

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, is crucial for modern agriculture. The active ingredients in these formulations are often complex organic molecules. pcc.euagritraining.co.zaufl.edu this compound can be used as a starting material to synthesize novel active ingredients for agrochemical products. By chemically modifying the pyridine ring, chemists can create new molecules with desired biological activities against pests and weeds. The formulation of the final product, which includes the active ingredient along with other substances to improve its effectiveness and handling, is a critical step in bringing a new agrochemical to market. agritraining.co.zaufl.edu

Potential in Advanced Materials and Electronic Applications

The unique arrangement of substituents on the pyridine ring of this compound—two bromine atoms and an ethoxy group—suggests a potential for interesting electronic characteristics that could be harnessed in the development of advanced materials. The interplay between the electron-withdrawing nature of the bromine atoms and the electron-donating character of the ethoxy group could lead to valuable properties for electronic applications.

Integration into Conjugated Systems and Polymers

The presence of two bromine atoms on the this compound molecule makes it a theoretical candidate for use as a monomer in the synthesis of conjugated polymers. These bromine sites could potentially serve as handles for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, which are common methods for building polymer chains.

The incorporation of a 2-ethoxypyridine (B84967) unit into a conjugated backbone could influence the resulting polymer's properties in several ways:

Solubility: The ethoxy group might enhance the solubility of the resulting polymer in common organic solvents, which is a crucial factor for solution-based processing and device fabrication.

Electronic Properties: The pyridine nitrogen and the ethoxy group would be expected to modulate the electron density along the polymer backbone, potentially influencing the material's charge transport characteristics and its suitability for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Morphology: The specific stereochemistry of the pyridine unit could affect the planarity and packing of the polymer chains in the solid state, which are critical for efficient charge transport.

However, it is crucial to reiterate that no published research currently details the successful polymerization of this compound or the characterization of any resulting conjugated materials. The potential for its integration into such systems is, at present, a theoretical concept awaiting experimental validation.

Computational and Theoretical Investigations of 3,5 Dibromo 2 Ethoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule derived from its electronic structure. acs.org

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust method for investigating the molecular and electronic structure of organic compounds like 3,5-Dibromo-2-ethoxypyridine. nih.gov A typical study would begin with geometry optimization, where the molecule's lowest energy conformation is determined. For this, a functional such as B3LYP combined with a basis set like 6-311+G(d,p) is commonly employed to provide a balance of accuracy and computational cost. researchgate.net

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, the distribution of these frontier orbitals can reveal sites susceptible to electrophilic or nucleophilic attack. For this compound, the HOMO is expected to be distributed over the pyridine (B92270) ring and the ethoxy group's oxygen atom, while the LUMO would likely be concentrated on the pyridine ring, influenced by the electron-withdrawing bromine atoms. A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which is invaluable for predicting intermolecular interactions.

Illustrative Data from DFT Calculations:

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and stability. |

Computational Prediction of Reactivity and Reaction Pathways

For instance, the electrophilicity index helps in understanding the molecule's behavior in reactions involving charge transfer. The bromine atoms on the pyridine ring are expected to be potential sites for reactions such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. nih.govchemrxiv.org Computational modeling of these reaction pathways would involve calculating the transition state structures and their corresponding activation energies. This allows for a comparison of different potential reaction mechanisms and prediction of the most favorable pathway.

Analysis of Spectroscopic Properties (e.g., Vibrational Spectra)

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. researchgate.net For this compound, the vibrational frequencies can be calculated using DFT. researchgate.net These calculated frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C=C and C=N ring stretching, and C-Br stretching.

The calculated vibrational spectrum (infrared and Raman) can be compared with experimentally recorded spectra to confirm the molecular structure. researchgate.net Any discrepancies between the calculated and experimental spectra can often be resolved by applying a scaling factor to the calculated frequencies to account for anharmonicity and basis set limitations. Such an analysis provides a detailed assignment of the observed spectral bands to specific molecular motions. researchgate.net

Molecular Modeling and Simulations

Molecular modeling and simulations offer insights into the dynamic behavior of molecules and their interactions with their environment.

Conformational Analysis and Intermolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ic.ac.ukchemistrysteps.com For this compound, the primary flexible bond is the C-O bond of the ethoxy group. A potential energy surface scan can be performed by systematically rotating this bond to identify the most stable conformers. drugdesign.org This analysis reveals the energy barriers between different conformations and the relative populations of each conformer at a given temperature. nih.gov

Intermolecular interactions are crucial for understanding the condensed-phase behavior of the compound. The bromine atoms in this compound can participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic center. dntb.gov.ua Molecular modeling can be used to study the potential for dimer formation or interactions with other molecules through halogen bonds, hydrogen bonds (if applicable), and van der Waals forces.

Illustrative Conformational Energy Profile:

| Dihedral Angle (C-N-C-O) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 2.1 | Eclipsed (high energy) |

| 60° | 0.5 | Gauche |

| 120° | 2.3 | Eclipsed (high energy) |

Solvent Effects on Reactivity and Stability

The reactivity and stability of a molecule can be significantly influenced by the solvent. nih.gov Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient for estimating how the solvent affects the electronic structure and stability of the solute.

Explicit solvent models involve simulating the solute molecule surrounded by a number of individual solvent molecules. This method, often employed in molecular dynamics (MD) simulations, provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar) would reveal how the solvent shell is structured around the molecule and how this affects its conformational preferences and reactivity. For instance, polar solvents are expected to stabilize a larger dipole moment, potentially favoring certain conformations over others.

Structure-Activity Relationship (SAR) Studies via Computational Methods

The exploration of the structure-activity relationship (SAR) of this compound through computational methods is a important area of research for understanding its potential biological activities. While specific detailed computational SAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these computational methods are well-established and can be applied to this molecule. These investigations are fundamental in rational drug design, allowing for the prediction of a compound's biological activity based on its molecular structure.

Quantitative Structure-Activity Relationship (QSAR) is a primary computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The development of QSAR models involves the use of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). researchgate.net

For a hypothetical SAR study of this compound and its analogs, a series of derivatives would be synthesized or computationally designed. The biological activity of these compounds would then be determined through in vitro or in vivo assays. Subsequently, various molecular descriptors for each compound would be calculated using computational chemistry software. Statistical methods, such as multiple linear regression (MLR), are then employed to develop a QSAR model that correlates the descriptors with the observed biological activity. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more sophisticated approach by considering the three-dimensional arrangement of atoms. mdpi.com In a CoMFA study, the molecule is placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point. mdpi.com CoMSIA extends this by including additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com The resulting field values are then used to build a statistical model, often using Partial Least Squares (PLS) regression, to correlate the 3D properties with biological activity. mdpi.com

The contour maps generated from CoMFA and CoMSIA studies are particularly insightful. They visually represent regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a contour map might indicate that a bulky substituent at a particular position on the pyridine ring would enhance activity, while an electron-withdrawing group at another position would be detrimental. This information is invaluable for guiding the design of new, more potent analogs of this compound.

To illustrate the potential data generated from a computational SAR study, the following hypothetical table outlines key descriptors that could be calculated for a series of this compound derivatives and their corresponding hypothetical biological activity.

| Compound | R1-substituent | R2-substituent | LogP | Molecular Weight ( g/mol ) | Electronic Energy (Hartree) | Predicted IC50 (µM) |

| 1 | H | H | 3.2 | 295.96 | -1578.45 | 10.5 |

| 2 | Cl | H | 3.7 | 330.41 | -2038.12 | 8.2 |

| 3 | F | H | 3.3 | 313.95 | -1677.78 | 9.8 |

| 4 | H | CH3 | 3.6 | 310.00 | -1617.89 | 7.1 |

| 5 | H | OCH3 | 3.4 | 326.00 | -1692.67 | 6.5 |

Note: The data in this table is purely illustrative and intended to represent the type of information that would be generated in a QSAR study. It is not based on actual experimental results for this compound.

The validation of these computational models is a critical step to ensure their predictive power. researchgate.net This is typically achieved by using an external set of molecules that were not used in the model's development and comparing the predicted activity with the experimentally determined activity. researchgate.net A high correlation between the predicted and experimental values indicates a robust and reliable QSAR model. researchgate.net

While specific computational SAR studies on this compound are not readily found, the application of these well-established computational methodologies would be a powerful tool to elucidate the relationship between its structure and biological activity, thereby guiding the design of novel and more effective derivatives.

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Methods

The future synthesis of 3,5-Dibromo-2-ethoxypyridine and its derivatives is trending towards the adoption of green chemistry principles to minimize environmental impact and enhance efficiency. mdpi.com Traditional synthetic routes for halogenated pyridines often involve harsh conditions, hazardous reagents, and the generation of significant waste. To address these challenges, research is moving towards more sustainable methodologies.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve product yields, and often allows for the use of less hazardous solvents. mdpi.comnih.gov The application of microwave heating is a promising green technology for promoting high-throughput approaches in producing novel compounds. mdpi.com

Flow Chemistry and Microreactors: Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability. google.com This method has been successfully used for related compounds like 3,5-dibromopyridine-N-oxide, where it resulted in high yields (95-99%), high purity (>99%), and a significant reduction in chemical waste, marking it as a typical green technology. google.com

Biocatalysis: The use of enzymes as catalysts in the synthesis process can lead to highly selective transformations under mild conditions, reducing the need for protecting groups and minimizing by-product formation. mdpi.com

These green approaches are pivotal for the environmentally responsible production of this compound, aligning with the broader industry shift towards sustainable chemical manufacturing. mdpi.com

Exploration of Novel Catalytic Transformations

The two bromine atoms on the this compound molecule serve as highly versatile handles for a wide array of catalytic cross-coupling reactions. This functionality allows for the precise and efficient introduction of new chemical moieties, paving the way for the creation of a diverse library of derivative compounds. Future research is focused on leveraging modern catalysis to expand the synthetic utility of this scaffold.

Emerging catalytic applications include:

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be used to form new carbon-carbon and carbon-heteroatom bonds at the bromine positions. These reactions are fundamental for constructing more complex molecules from the this compound core.

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for various coupling reactions, including the formation of carbon-oxygen and carbon-nitrogen bonds.

C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the pyridine (B92270) ring represents a frontier in synthetic chemistry. Developing catalytic systems that can selectively activate the C-H bond of this compound would provide a more atom-economical route to novel derivatives.

The ability to participate in diverse chemical reactions makes this compound and its precursors valuable for researchers exploring new chemical pathways. chemimpex.com

Investigation of Biological Activities and Pharmacological Profiles

Pyridine-based structures are integral to many pharmaceuticals, pesticides, and other biologically active molecules. google.commdpi.com While the specific pharmacological profile of this compound is not extensively documented, its structural similarity to other bioactive halogenated pyridines suggests it is a promising candidate for biological screening.

Future research directions will likely involve:

Antimicrobial Screening: Derivatives of pyridine are known to exhibit antibacterial and antifungal properties. chemimpex.commdpi.comresearchgate.net Screening this compound and its derivatives against a panel of pathogenic bacteria and fungi could identify new antimicrobial agents.

Enzyme Inhibition Studies: The pyridine scaffold can interact with the active sites of various enzymes. Researchers may investigate its potential as an inhibitor for enzymes involved in metabolic pathways, which could have applications in pharmaceutical development. chemimpex.com

Agrochemical Applications: Related compounds serve as key intermediates in the formulation of agrochemicals for pest control and crop protection. chemimpex.com Investigating the herbicidal or insecticidal properties of this compound derivatives is a logical extension of this potential.

Systematic screening of a library of compounds derived from this compound is crucial to uncovering its therapeutic or agrochemical potential.

Advanced Applications in Supramolecular Chemistry and Nanomaterials

The unique electronic and structural properties of this compound make it an attractive building block for the design of advanced materials. The nitrogen atom in the pyridine ring can coordinate with metal ions, while the bromine atoms can participate in halogen bonding, a type of non-covalent interaction crucial for crystal engineering.

Emerging trends in this area include:

Metal-Organic Frameworks (MOFs): The compound can be explored as an organic linker for the synthesis of novel MOFs. By coordinating with metal centers, it could form porous, crystalline materials with potential applications in gas storage, catalysis, and chemical sensing.

Coordination Polymers: Its ability to act as a ligand could be used to create one-, two-, or three-dimensional coordination polymers with interesting magnetic, optical, or electronic properties.

Liquid Crystals: Modification of the this compound core with long alkyl chains could lead to the development of new liquid crystalline materials.

In addition to medicinal chemistry, the parent compound 3,5-Dibromo-2-hydroxypyridine (B76924) is utilized in material science for creating novel polymers and coatings, indicating a similar potential for its ethoxy derivative. chemimpex.com

High-Throughput Synthesis and Screening of Derivatives

To efficiently explore the potential of the this compound scaffold, modern high-throughput techniques are essential. By combining automated synthesis with rapid screening methods, researchers can quickly generate and evaluate large libraries of derivatives to identify compounds with desired properties.

This approach involves:

Parallel Synthesis: Utilizing automated liquid handlers and reaction blocks to perform numerous distinct catalytic cross-coupling reactions simultaneously. This allows for the rapid creation of a diverse library of compounds where different functional groups are attached to the pyridine core.

High-Throughput Screening (HTS): Screening the synthesized library against biological targets (e.g., enzymes, receptors, microbial cultures) or for specific material properties (e.g., fluorescence, conductivity) using automated assays. This allows for the rapid identification of "hit" compounds.

Structure-Activity Relationship (SAR) Studies: Analyzing the data from HTS to understand how changes in the chemical structure affect the observed activity or property. This information guides the design of next-generation derivatives with improved performance.

This integrated approach accelerates the discovery process, enabling a more systematic and efficient exploration of the chemical space around this compound.

Data on Future Research Directions

| Research Area | Key Methodologies | Potential Outcomes |

| Greener Synthesis | Microwave-Assisted Synthesis, Flow Chemistry, Biocatalysis | Reduced waste, higher yields, improved safety, sustainable production. |

| Catalytic Transformations | Palladium & Copper Cross-Coupling, C-H Activation | Creation of diverse molecular libraries, novel complex chemical structures. |

| Biological Investigation | Antimicrobial Screening, Enzyme Inhibition Assays | Discovery of new drug candidates, agrochemicals, and bioactive compounds. |

| Advanced Materials | Synthesis of MOFs, Coordination Polymers, Liquid Crystals | Development of new functional materials for gas storage, catalysis, and electronics. |

| High-Throughput Methods | Parallel Synthesis, High-Throughput Screening (HTS) | Accelerated discovery of lead compounds for various applications. |

Q & A

Basic: What synthetic strategies are effective for preparing 3,5-Dibromo-2-ethoxypyridine, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves bromination of 2-ethoxypyridine derivatives. For example, a bromine/fuming sulfuric acid system under reflux (0°C to reflux over 2 hours) can introduce bromine at the 3- and 5-positions. Adjusting stoichiometry (e.g., 2 equivalents of bromine) and controlling temperature during addition minimizes side reactions. Post-reaction neutralization (e.g., 10N NaOH to pH ~12) and purification via solvent extraction (CH₂Cl₂) followed by drying (Na₂SO₄) and vacuum concentration yield the product . Optimization may require monitoring reaction progress via TLC or NMR to confirm regioselectivity.

Basic: How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for halogenated pyridines like this compound?

Methodological Answer:

Discrepancies often arise from polymorphic forms or impurities. For example, 3,5-Dibromo-2-hydroxypyridine (structurally analogous) has a reported mp of 204–210°C, but ethoxy substitution may alter this due to steric/electronic effects . To address contradictions:

- Reproduce synthesis under controlled conditions (e.g., inert atmosphere, HPLC-grade solvents).

- Characterize purity via elemental analysis, HPLC, or DSC.

- Cross-reference crystallographic data (if available) to confirm molecular packing .

Advanced: How can X-ray crystallography be applied to determine the crystal structure of this compound, and what challenges arise during refinement?

Methodological Answer:

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is standard. Key steps:

- Grow crystals via slow evaporation (e.g., CHCl₃/hexane).

- Collect data at low temperature (e.g., 100K) to minimize thermal motion.

- Refinement challenges include handling heavy atoms (Br) causing absorption errors. Apply multi-scan corrections and use high-resolution data (θ > 25°). For twinned crystals, employ TWIN/BASF commands in SHELXL .

Advanced: What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

Methodological Answer:

SAR studies require systematic substitution at reactive sites (e.g., ethoxy group, bromine positions). Example workflow:

- Synthesis: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) to introduce aryl/heteroaryl groups .

- Characterization: Validate structures via ¹H/¹³C NMR and HRMS.

- Activity Assays: Test derivatives in target-specific assays (e.g., enzyme inhibition). Correlate electronic effects (Hammett σ values) of substituents with bioactivity .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction: Use CH₂Cl₂ or EtOAc to separate the product from aqueous acidic/byproduct layers .

- Column Chromatography: Employ silica gel with gradient elution (e.g., hexane/EtOAc 8:1 to 4:1). Monitor fractions via TLC (UV visualization).

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to compute Fukui indices, identifying nucleophilic/electrophilic sites. For example, the 4-position may show higher reactivity due to electron-donating ethoxy groups.

- Molecular Electrostatic Potential (MEP) Maps: Visualize charge distribution to predict regioselectivity in halogenation or nitration .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂) and aromatic protons (coupling patterns for disubstituted pyridine).

- IR Spectroscopy: Confirm C-Br stretches (~560–650 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

- Mass Spectrometry: HRMS (ESI-TOF) to verify molecular ion ([M+H]⁺) and isotopic pattern (Br₂) .

Advanced: How can researchers address contradictions in reported synthetic yields for halogenated pyridines?

Methodological Answer:

Yield discrepancies may stem from:

- Reagent Quality: Use freshly distilled bromine or anhydrous solvents to avoid side reactions.

- Reaction Monitoring: Employ in situ techniques (e.g., ReactIR) to track intermediate formation.

- Scale-Up Effects: Test reproducibility at micro (50 mg) vs. macro (5 g) scales. Adjust stirring rate and heat transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.